1-(3-Chloro-4-fluorophenyl)-3-[4,6-dimethyl-2-(4-methylpiperazin-1-YL)pyrimidin-5-YL]urea
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Overview
Description
1-(3-Chloro-4-fluorophenyl)-3-[4,6-dimethyl-2-(4-methylpiperazin-1-YL)pyrimidin-5-YL]urea is a synthetic organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a urea moiety linked to a pyrimidine ring and a substituted phenyl group. The presence of chlorine, fluorine, and methyl groups in its structure contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloro-4-fluorophenyl)-3-[4,6-dimethyl-2-(4-methylpiperazin-1-YL)pyrimidin-5-YL]urea typically involves multiple steps, starting from commercially available starting materials. The general synthetic route includes:
Formation of the pyrimidine ring: This step involves the condensation of appropriate precursors under controlled conditions to form the pyrimidine ring.
Substitution reactions:
Urea formation: The final step involves the formation of the urea moiety by reacting the intermediate compounds with isocyanates or other urea-forming reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chloro-4-fluorophenyl)-3-[4,6-dimethyl-2-(4-methylpiperazin-1-YL)pyrimidin-5-YL]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, leading to different reduced products.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, resulting in the replacement of specific atoms or groups.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate, and other oxidizing agents can be used for oxidation reactions.
Reducing agents: Sodium borohydride, lithium aluminum hydride, and other reducing agents are commonly used for reduction reactions.
Catalysts: Various catalysts, such as palladium on carbon, can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
1-(3-Chloro-4-fluorophenyl)-3-[4,6-dimethyl-2-(4-methylpiperazin-1-YL)pyrimidin-5-YL]urea has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-4-fluorophenyl)-3-[4,6-dimethyl-2-(4-methylpiperazin-1-YL)pyrimidin-5-YL]urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to modulation of their activity. This can result in various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or disruption of microbial growth.
Comparison with Similar Compounds
Similar Compounds
1-(3-Chloro-4-fluorophenyl)-3-(4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)amine: Similar structure but with an amine group instead of a urea moiety.
1-(3-Chloro-4-fluorophenyl)-3-(4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)carbamate: Similar structure but with a carbamate group instead of a urea moiety.
Uniqueness
1-(3-Chloro-4-fluorophenyl)-3-[4,6-dimethyl-2-(4-methylpiperazin-1-YL)pyrimidin-5-YL]urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
This article provides a comprehensive overview of this compound, highlighting its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-3-[4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClFN6O/c1-11-16(24-18(27)23-13-4-5-15(20)14(19)10-13)12(2)22-17(21-11)26-8-6-25(3)7-9-26/h4-5,10H,6-9H2,1-3H3,(H2,23,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHYWHVJKXWWWBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N2CCN(CC2)C)C)NC(=O)NC3=CC(=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClFN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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